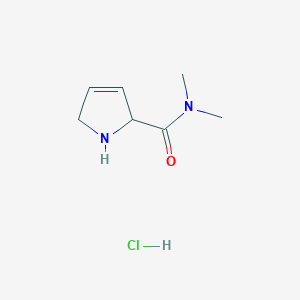

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

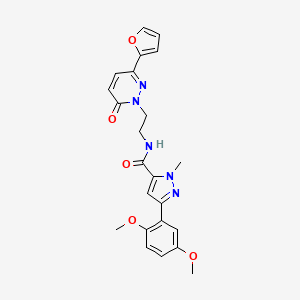

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The compound is a dimethylated form of pyrrole carboxamide, which suggests modifications at the nitrogen and the second position of the pyrrole ring. These modifications can potentially alter the compound's physical, chemical, and biological properties, making it a candidate for various applications, including medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a related compound, 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, was synthesized using a molecular hybridization approach, which involved the combination of different pharmacophores to enhance biological activity . Another synthesis method involved the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative, which could be analogous to the synthesis of N,N-dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride by modifying the starting materials and reaction conditions . Additionally, N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides were prepared using general procedures that constructed aminoalkyl chains on the pyrrole nucleus, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1H-pyrrole-2-carboxamide was determined using low-temperature X-ray crystallography. The study revealed that the carbonyl π system interacts preferentially with the lone pair electrons of the amide nitrogen atom rather than with the π system of the pyrrole ring. This interaction could influence the reactivity and binding properties of the compound .

Chemical Reactions Analysis

While specific chemical reactions of N,N-dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride are not detailed in the provided papers, the reactivity of pyrrole derivatives can be inferred from related compounds. For example, substituted imidazo[1,2-a]pyridine-3-carboxamides were synthesized through multi-step reactions involving bromination, esterification, hydrolysis, and amine coupling, which could be relevant to the chemical reactions that N,N-dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be diverse. For instance, the crystal structure analysis provides insights into the solid-state properties of the compound, such as molecular geometry and intermolecular interactions . Computational ADME studies of related compounds have shown significant physicochemical, pharmacokinetic, and drug-likeness properties with good predicted oral bioavailability, which could be relevant for the compound . Additionally, quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been used to evaluate the molecular structure, spectroscopic properties, and interaction analysis of pyrrole derivatives, which could be applied to N,N-dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride to predict its behavior in various environments .

Applications De Recherche Scientifique

1. Cancer Research and Imaging

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride has potential applications in cancer research and imaging. A study synthesized a tracer, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, for positron emission tomography (PET) imaging in cancer tyrosine kinase research (Wang et al., 2005).

2. Molecular Structure Analysis

The compound's structure has been analyzed for its molecular interactions. The low-temperature X-ray crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide, a related compound, reveals insights into its molecular geometry and intermolecular hydrogen bonding (Linden et al., 1995).

3. Photoreaction Studies

Research on the photoreaction of similar compounds, such as 3-hydroxy-1H-pyrrole-2-carboxylates, has been conducted, which is relevant to the understanding of the chemical properties of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride (Ghaffari-Tabrizi et al., 1984).

4. Antileukemic Activity

Compounds structurally related to N,N-Dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride have shown promising antileukemic activity in studies. This highlights the potential medicinal applications of similar compounds in treating leukemia (Ladurée et al., 1989).

5. Synthesis of N-(Aminoalkyl) Derivatives

The synthesis and evaluation of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, structurally related to N,N-Dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride, have been explored. These compounds were evaluated as cytostatic agents, demonstrating the compound's potential in developing new cancer treatments (Bielawski et al., 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

N,N-dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h3-4,6,8H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDYWMJYMBGHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C=CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)

![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)

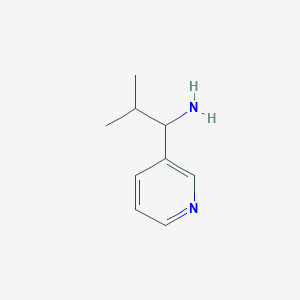

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)